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A Comparative Guide to the Clinical Trial Results of
Antineoplaston A10
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial results for Antineoplaston A10,

a controversial experimental cancer therapy developed by Dr. Stanislaw Burzynski. The

information presented herein is compiled from publications by the Burzynski Clinic and

evaluations by independent bodies such as the National Cancer Institute (NCI). The objective is

to offer a structured comparison to aid researchers in understanding the available data and the

challenges associated with its replication.

Antineoplaston A10 (also referred to as Atengenal or A10) is a synthetic derivative of

phenylacetylglutamine.[1][2] It is often administered in conjunction with Antineoplaston AS2-1,

which is a mixture of sodium phenylacetate and phenylacetylglutamine.[1][3] Proponents claim

these compounds act as molecular switches to restore normal cellular processes in cancer

cells.[4] However, Antineoplaston therapy is not approved by the U.S. Food and Drug

Administration (FDA) for the treatment of any disease.[5][6]

Comparative Performance Data
The clinical efficacy of Antineoplaston A10, primarily in combination with AS2-1, has been

reported in numerous Phase II, single-arm trials conducted at the Burzynski Clinic. These trials

have focused heavily on brain tumors. A significant point of contention within the scientific
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community is the absence of published randomized, controlled trials, which are the gold

standard for evaluating the effectiveness of a new treatment.[5][7][8]

The National Cancer Institute (NCI) attempted to conduct Phase II trials in the 1990s, but the

studies were closed due to insufficient patient enrollment, and therefore, no definitive

conclusions about the therapy's effectiveness could be drawn.[7][9]

Table 1: Summary of Clinical Trial Results Reported by the Burzynski Clinic (Antineoplaston
A10 and AS2-1)
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Study /
Protocol

Cancer
Type

Number
of
Patients

Complete
Respons
e (CR)

Partial
Respons
e (PR)

Stable
Disease
(SD)

Key
Survival
Data

BT-13

(Final

Report)[1]

Low-Grade

Astrocytom

a

(Children)

16 25.0% 12.5% 37.5%

5-year

Overall

Survival:

67.7%

Recurrent

Diffuse

Intrinsic

Brain Stem

Glioma

(Preliminar

y)[10]

Recurrent

Diffuse

Intrinsic

Brain Stem

Glioma

10

(evaluable)
20% 30% 30%

2-year

Survival:

33.3%

BT-08

(Final

Report)[11]

Newly-

Diagnosed

Anaplastic

Astrocytom

a (Adults)

19 21% 0% 26%

10-year

Overall

Survival:

14%

Brainstem

Glioma (4

Phase II

Trials)[9]

High-

Grade

Brainstem

Glioma

18 11% 11% 39%

5-year

Overall

Survival:

22%

BT-3 (20

patients)

[12]

Astrocytom

as (High

and Low

Grade)

20 20% 10% 50%

One

patient

reported

with 27.7-

year

survival.

Table 2: Findings from Independent and External Reviews
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Organization / Study Findings and Conclusions

National Cancer Institute (NCI)[7][9]

In 1991, an NCI review of seven "best cases"

from the Burzynski Clinic found some evidence

of antitumor activity, prompting NCI-sponsored

trials.[9] However, these Phase II trials, initiated

in 1993, were closed by 1995 due to slow

enrollment (only 9 patients). No definitive

conclusions on efficacy could be drawn.[7][9]

Peer-Reviewed Literature

No randomized, controlled trials demonstrating

the effectiveness of antineoplastons have been

published in peer-reviewed scientific journals.[5]

[8] The majority of published studies are

authored by Dr. Burzynski and his associates

from his own clinic.[9]

U.S. Food and Drug Administration (FDA)

Antineoplastons are not approved for the

prevention or treatment of any disease.[5][6]

Clinical trials are permitted to be conducted at

Dr. Burzynski's clinic under an Investigational

New Drug (IND) application.[7]

Experimental Protocols and Methodologies
Replicating clinical results requires a detailed understanding of the experimental protocol.

Based on published reports from the Burzynski Clinic, the administration of Antineoplaston
A10 and AS2-1 follows a specific methodology.

1. Patient Population:

Patients with various types of cancer, with a focus on primary brain tumors (e.g.,

astrocytoma, glioma), often recurrent or progressive after standard therapies.[10][11][12]

Eligibility criteria typically require a Karnofsky Performance Status of 60-100%.[13]

2. Dosing and Administration:
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Antineoplastons A10 and AS2-1 are administered intravenously.[1][10]

The treatment protocol involves frequent infusions, often every four hours, using an

automated pump.[1][13]

Dosages are escalated to reach the maximum tolerated or effective dose.[10]

Average and median dosages vary significantly by study and patient. For example:

Low-Grade Astrocytoma (Children): Median maximum A10 dose of 11.52 g/kg/day and

AS2-1 of 0.38 g/kg/day.[1]

Recurrent Brain Stem Glioma: Average A10 dosage of 11.3 g/kg/day and AS2-1 of 0.4

g/kg/day.[10]

3. Treatment Duration:

Treatment is typically long-term, continuing for many months or even years.[1][13]

In one study, the median duration of IV therapy was 83 weeks.[1] Another protocol specifies

treatment for at least 12 months in the absence of disease progression.[13]

4. Monitoring and Evaluation:

Tumor response is primarily assessed using gadolinium-enhanced Magnetic Resonance

Imaging (MRI).[10][13]

MRIs are performed at regular intervals, such as every 8 weeks for the first two years of

treatment.[13]

Adverse events are monitored and graded. Reported toxicities include hypernatremia (high

sodium levels), fatigue, skin rash, and anemia.[1][10] Severe neurological side effects have

also been reported.[5][6]

Caption: A generalized experimental workflow for Burzynski's clinical trials.

Proposed Mechanism of Action
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The precise mechanism of action for Antineoplaston A10 has not been conclusively

demonstrated in peer-reviewed literature.[5][14] However, several theories have been

proposed, primarily by Dr. Burzynski and his associates. These hypotheses often center on the

ability of antineoplastons to influence cellular signaling pathways that are dysregulated in

cancer.

Key proposed mechanisms include:

RAS Inhibition: The active ingredient of Antineoplaston A10, phenylacetylglutamine (PG), is

suggested to inhibit the activity of the RAS oncogene, which could in turn promote apoptosis

(programmed cell death).[15]

Histone Deacetylase (HDAC) Inhibition: Phenylacetic acid (PN), a component of the

accompanying AS2-1 formulation, has been shown to be a weak HDAC inhibitor. HDAC

inhibition can lead to the activation of tumor suppressor genes like p21 and p53.[3]

Interference with DNA: One early theory proposed that A10 might intercalate with DNA,

potentially interfering with DNA replication and transcription, though no published evidence

has confirmed this.[14]
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Caption: Proposed mechanisms of action for Antineoplastons A10 and AS2-1.

Conclusion
The clinical data for Antineoplaston A10 originates almost exclusively from single-arm, non-

randomized Phase II trials conducted by its developer. While the reported response and

survival rates in difficult-to-treat cancers appear promising in these publications, these results

have not been replicated by independent, randomized controlled trials, which are the

cornerstone of evidence-based medicine. The scientific community largely views

antineoplaston therapy as unproven.[8] For drug development professionals, the challenge in

evaluating Antineoplaston A10 lies in the lack of independent verification and the need for

rigorous, controlled studies to validate the initial findings reported by the Burzynski Clinic.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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